molecular formula C24H39N3O B2973749 1-(1H-Benzotriazol-1-yl)-1-octadecanone CAS No. 41115-64-4

1-(1H-Benzotriazol-1-yl)-1-octadecanone

Cat. No.: B2973749
CAS No.: 41115-64-4
M. Wt: 385.596
InChI Key: MPLLRBGOCZQYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Benzotriazol-1-yl)-1-octadecanone is an organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Benzotriazol-1-yl)-1-octadecanone typically involves the coupling of benzotriazole with an octadecanone precursor. One common method is the reaction of benzotriazole with octadecanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Benzotriazol-1-yl)-1-octadecanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1H-Benzotriazol-1-yl)-1-octadecanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1H-Benzotriazol-1-yl)-1-octadecanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-Benzotriazol-1-yl)-1-octadecanone is unique due to its long octadecanone chain, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications, such as in the development of advanced materials and as a potential therapeutic agent .

Properties

IUPAC Name

1-(benzotriazol-1-yl)octadecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(28)27-23-20-18-17-19-22(23)25-26-27/h17-20H,2-16,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLLRBGOCZQYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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